(E)-S-Methyl 4-(3,4-dimethoxyphenyl)-2-oxobut-3-enethioate
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Overview
Description
(E)-S-Methyl 4-(3,4-dimethoxyphenyl)-2-oxobut-3-enethioate is an organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group and a thioester functional group. It has been studied for its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-S-Methyl 4-(3,4-dimethoxyphenyl)-2-oxobut-3-enethioate typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable thioester precursor under specific conditions. One common method includes the use of a base-catalyzed aldol condensation followed by esterification. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through distillation or recrystallization to achieve the required quality standards for commercial use.
Chemical Reactions Analysis
Types of Reactions
(E)-S-Methyl 4-(3,4-dimethoxyphenyl)-2-oxobut-3-enethioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioester group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary but often involve specific solvents and temperature controls to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols. Substitution reactions can result in a variety of products depending on the nucleophile involved.
Scientific Research Applications
(E)-S-Methyl 4-(3,4-dimethoxyphenyl)-2-oxobut-3-enethioate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research has explored its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-S-Methyl 4-(3,4-dimethoxyphenyl)-2-oxobut-3-enethioate involves its interaction with specific molecular targets. The compound can modulate enzyme activity by binding to active sites or altering enzyme conformation. It may also affect cellular signaling pathways by interacting with receptors or other proteins involved in signal transduction.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol: Known for its role in enhancing melanogenesis through increasing upstream stimulating factor-1-mediated tyrosinase expression.
(E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ol: Exhibits anti-inflammatory activity and has been compared with standard anti-inflammatory drugs.
Uniqueness
(E)-S-Methyl 4-(3,4-dimethoxyphenyl)-2-oxobut-3-enethioate is unique due to its thioester functional group, which imparts distinct chemical reactivity and biological activity compared to similar compounds
Properties
Molecular Formula |
C13H14O4S |
---|---|
Molecular Weight |
266.31 g/mol |
IUPAC Name |
S-methyl (E)-4-(3,4-dimethoxyphenyl)-2-oxobut-3-enethioate |
InChI |
InChI=1S/C13H14O4S/c1-16-11-7-5-9(8-12(11)17-2)4-6-10(14)13(15)18-3/h4-8H,1-3H3/b6-4+ |
InChI Key |
YIIQTNGBDJIDMI-GQCTYLIASA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C(=O)SC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C(=O)SC)OC |
Origin of Product |
United States |
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